molecular formula C29H34F2N7O7PS B607542 Fosravuconazole monolysine CAS No. 914361-44-7

Fosravuconazole monolysine

Cat. No.: B607542
CAS No.: 914361-44-7
M. Wt: 693.66
InChI Key: GTJFQIOLLGYOSL-SWQYEYERSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fosravuconazole monolysine is a bioactive chemical.

Scientific Research Applications

1. Efficacy in Eumycetoma Treatment

Fosravuconazole monolysine has been researched for its efficacy in treating eumycetoma, a chronic granulomatous fungal disease. In a clinical trial, fosravuconazole was compared with itraconazole for treating eumycetoma lesions. The study found that fosravuconazole, in combination with surgery, demonstrated effectiveness in achieving complete cure, characterized by the absence of eumycetoma mass, sinuses, and discharge; normal ultrasound or MRI of the lesion site; and negative fungal culture from a surgical biopsy if a mycetoma mass was present (Fahal et al., 2022).

2. Treatment of Severe Onychomycosis in the Elderly

Fosravuconazole has been utilized for treating severe onychomycosis in elderly patients. It demonstrated significant improvement in the rate of nail involvement and a high efficacy rate. This research highlighted its safe administration in elderly patients due to the mild inhibition of cytochrome P450 enzyme, which reduces the risk of polypharmacy adverse effects (Noguchi et al., 2020).

3. Antifungal Activity in Onychomycosis

Another study focused on the efficacy and safety of fosravuconazole in treating onychomycosis. This research found that fosravuconazole was more effective than placebo, with a high complete cure rate and mycological cure rate. The study also emphasized its tolerability in patients (Watanabe, Tsubouchi, & Okubo, 2018).

4. Pharmacokinetics in Eumycetoma Treatment

Further research on fosravuconazole's pharmacokinetics in eumycetoma treatment was conducted. This study analyzed the plasma concentrations of fosravuconazole in patients, providing valuable data on its pharmacokinetic properties and efficacy in treating eumycetoma (Brüggemann et al., 2022).

5. Potential in Treating Chagas Disease

Fosravuconazole has also been explored for its potential in treating Chagas disease. A study evaluating new benznidazole monotherapy regimens and combinations with fosravuconazole for Chagas disease treatment indicated fosravuconazole's potential in inducing effective antiparasitic response (Torrico et al., 2021).

Properties

CAS No.

914361-44-7

Molecular Formula

C29H34F2N7O7PS

Molecular Weight

693.66

IUPAC Name

L-lysine compound with (((2R,3R)-3-(4-(4-cyanophenyl)thiazol-2-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)oxy)methyl dihydrogen phosphate (1:1)

InChI

InChI=1S/C23H20F2N5O5PS.C6H14N2O2/c1-15(22-29-21(10-37-22)17-4-2-16(9-26)3-5-17)23(11-30-13-27-12-28-30,34-14-35-36(31,32)33)19-7-6-18(24)8-20(19)25;7-4-2-1-3-5(8)6(9)10/h2-8,10,12-13,15H,11,14H2,1H3,(H2,31,32,33);5H,1-4,7-8H2,(H,9,10)/t15-,23+;5-/m00/s1

InChI Key

GTJFQIOLLGYOSL-SWQYEYERSA-N

SMILES

N[C@@H](CCCCN)C(O)=O.N#CC1=CC=C(C2=CSC([C@H](C)[C@@](OCOP(O)(O)=O)(C3=CC=C(F)C=C3F)CN4N=CN=C4)=N2)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Fosravuconazole monolysine;  Ravuconazole methylphosphate monolysine;  Ravuconazole methylphosphate, monolysine salt; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fosravuconazole monolysine
Reactant of Route 2
Fosravuconazole monolysine
Reactant of Route 3
Fosravuconazole monolysine
Reactant of Route 4
Fosravuconazole monolysine
Reactant of Route 5
Fosravuconazole monolysine
Reactant of Route 6
Fosravuconazole monolysine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.